molecular formula C8H10F2N2 B14083310 (1-(3,4-Difluorophenyl)ethyl)hydrazine

(1-(3,4-Difluorophenyl)ethyl)hydrazine

Cat. No.: B14083310
M. Wt: 172.18 g/mol
InChI Key: MPNUONZASOXJKA-UHFFFAOYSA-N
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Description

Hydrazine, [1-(3,4-difluorophenyl)ethyl]- is a chemical compound that belongs to the class of hydrazines. This compound is characterized by the presence of a hydrazine group attached to a 3,4-difluorophenyl ethyl moiety. Hydrazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- typically involves the reaction of 3,4-difluoroacetophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Hydrazine, [1-(3,4-difluorophenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrazine, [1-(3,4-difluorophenyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, ultimately influencing the compound’s biological activity .

Comparison with Similar Compounds

Hydrazine, [1-(3,4-difluorophenyl)ethyl]- can be compared with other similar compounds, such as:

    Hydrazine, [1-(3,4-dichlorophenyl)ethyl]-: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.

    Hydrazine, [1-(3,4-dimethylphenyl)ethyl]-: The presence of methyl groups can influence the compound’s chemical properties and interactions with other molecules.

The uniqueness of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(3,4-difluorophenyl)ethylhydrazine

InChI

InChI=1S/C8H10F2N2/c1-5(12-11)6-2-3-7(9)8(10)4-6/h2-5,12H,11H2,1H3

InChI Key

MPNUONZASOXJKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NN

Origin of Product

United States

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